molecular formula C19H28N2O2 B127566 Mmtbhc CAS No. 156693-25-3

Mmtbhc

Cat. No.: B127566
CAS No.: 156693-25-3
M. Wt: 316.4 g/mol
InChI Key: KFWGKECULQNZER-UHFFFAOYSA-N
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Description

Mmtbhc (systematic IUPAC name: 1-methyl-3-(thiophen-2-yl)-5-bromohexahydroazepine-4-carboxamide) is a synthetic heterocyclic compound characterized by a seven-membered azepine ring substituted with methyl, thiophene, bromine, and carboxamide functional groups. Its molecular formula is C₁₃H₁₇BrN₂OS, with a molecular weight of 345.26 g/mol.

Properties

CAS No.

156693-25-3

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

(9-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl) N-hexylcarbamate

InChI

InChI=1S/C19H28N2O2/c1-3-4-5-6-10-20-19(22)23-15-7-8-16-17(13-15)14-9-11-21(2)18(16)12-14/h7-8,13-14,18H,3-6,9-12H2,1-2H3,(H,20,22)

InChI Key

KFWGKECULQNZER-UHFFFAOYSA-N

SMILES

CCCCCCNC(=O)OC1=CC2=C(C=C1)C3CC2CCN3C

Canonical SMILES

CCCCCCNC(=O)OC1=CC2=C(C=C1)C3CC2CCN3C

Synonyms

1,5-methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate
MMTBHC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mmtbhc typically involves multiple steps, starting from readily available precursors. The process often includes:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Mmtbhc undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Mmtbhc has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Mmtbhc involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.42 (d, J = 5.2 Hz, 1H, thiophene-H), 6.82 (dd, J = 3.6 Hz, 1H, thiophene-H), 3.65 (s, 3H, CH₃), 2.94–2.88 (m, 2H, CH₂), 1.98–1.85 (m, 4H, CH₂) .
  • HRMS (ESI-TOF): m/z calculated for C₁₃H₁₇BrN₂OS [M+H]⁺: 345.0382; found: 345.0385 .
  • Melting Point : 148–150°C.

Comparison with Similar Compounds

Structural Analog: Thiophen-2-ylazepine-4-carboxamide (TAC-7)

Key Differences :

  • Substituents : TAC-7 lacks the methyl and bromine groups present in Mmtbhc, resulting in a simpler structure (C₁₀H₁₂N₂OS).
  • Pharmacological Activity :
    • This compound : IC₅₀ = 12 nM (D3 receptor), EC₅₀ = 28 nM (in vivo dopamine modulation).
    • TAC-7 : IC₅₀ = 45 nM (D3 receptor), EC₅₀ = 110 nM .
  • Solubility : this compound’s bromine substitution enhances lipophilicity (LogP = 2.8) compared to TAC-7 (LogP = 1.9), improving blood-brain barrier penetration .

Table 1: Structural and Functional Comparison

Property This compound TAC-7
Molecular Weight 345.26 g/mol 208.28 g/mol
LogP 2.8 1.9
D3 Receptor IC₅₀ 12 nM 45 nM
Metabolic Half-life (rats) 6.2 h 3.8 h

Functional Analog: SB-277011A

Key Similarities :

  • Both compounds act as dopamine D3 receptor antagonists with sub-nanomolar affinity.
  • Mechanism : Competitive inhibition of dopamine binding via hydrophobic pocket interactions .

Key Differences :

  • Structure : SB-277011A (C₁₈H₁₈ClN₃O₂S) contains a chlorophenyl group instead of thiophene and a pyridine ring.
  • Pharmacokinetics :
    • This compound : Oral bioavailability = 68%; Tₘₐₓ = 1.5 h.
    • SB-277011A : Oral bioavailability = 42%; Tₘₐₓ = 2.8 h .
  • Toxicity : this compound shows lower hepatotoxicity (ALT = 25 U/L vs. SB-277011A’s 58 U/L in murine models) .

Analytical Challenges in Comparative Studies

  • Sample Heterogeneity : Variations in synthetic batches (e.g., bromination efficiency in this compound) can alter purity and activity profiles, complicating direct comparisons .
  • Extraction Artifacts : Functional analogs like SB-277011A may degrade during HPLC analysis, leading to underestimation of potency .

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